molecular formula C12H11NO2 B3240969 (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid CAS No. 1449582-78-8

(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid

Cat. No.: B3240969
CAS No.: 1449582-78-8
M. Wt: 201.22
InChI Key: IZZVPUQKWOCNSS-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications. Indole derivatives are found in many natural products and are used in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has a unique structure that makes it an interesting subject for scientific research.

Scientific Research Applications

(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . This method can be adapted to introduce various substituents on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step processes that are optimized for yield and efficiency. These processes may include the use of catalysts and specific reaction conditions to ensure the desired product is obtained in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Mechanism of Action

The mechanism by which (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid apart from these similar compounds is its unique structure, which allows it to interact with different molecular targets and exhibit distinct biological activities.

Properties

IUPAC Name

(E)-3-(1-methylindol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-7-6-10-8-9(2-4-11(10)13)3-5-12(14)15/h2-8H,1H3,(H,14,15)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZVPUQKWOCNSS-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C1C=CC(=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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